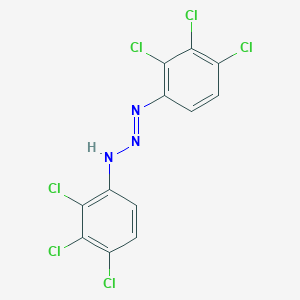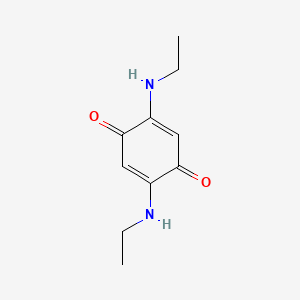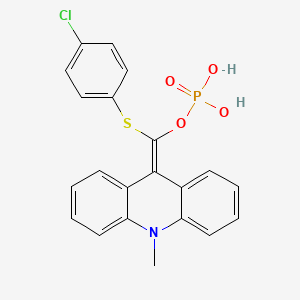
((4-Chlorophenyl)thio)(10-methylacridin-9(10H)-ylidene)methyl dihydrogen phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{(4-chlorophenyl)sulfanyl(10-methyl-9,10-dihydroacridin-9-ylidene)methoxy}phosphonic acid is a complex organic compound with the molecular formula C21H17ClNO4PS and a molecular weight of 445.86 g/mol . This compound is characterized by the presence of a phosphonic acid group, a chlorophenyl group, and an acridine moiety, making it a unique and versatile molecule in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {(4-chlorophenyl)sulfanyl(10-methyl-9,10-dihydroacridin-9-ylidene)methoxy}phosphonic acid involves multiple steps, starting with the preparation of the acridine derivative. The key steps include:
Formation of the Acridine Derivative: The acridine derivative is synthesized through a condensation reaction involving 10-methylacridin-9-one and appropriate reagents under controlled conditions.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a nucleophilic substitution reaction, where a suitable chlorophenyl reagent reacts with the acridine derivative.
Attachment of the Phosphonic Acid Group:
Industrial Production Methods
Industrial production of {(4-chlorophenyl)sulfanyl(10-methyl-9,10-dihydroacridin-9-ylidene)methoxy}phosphonic acid follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity, including temperature control, solvent selection, and purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur and acridine moieties, using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can target the acridine moiety, converting it to its dihydro form using reducing agents like sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and alkoxides.
Major Products Formed
The major products formed from these reactions include oxidized or reduced derivatives of the original compound, as well as substituted derivatives with various functional groups introduced at the chlorophenyl position .
Scientific Research Applications
Chemistry
In chemistry, {(4-chlorophenyl)sulfanyl(10-methyl-9,10-dihydroacridin-9-ylidene)methoxy}phosphonic acid is used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in organic synthesis and material science .
Biology
Medicine
In medicine, the compound’s structural features make it a candidate for drug development, particularly in designing inhibitors for enzymes that interact with phosphate groups. Its potential therapeutic applications include anticancer and antimicrobial agents .
Industry
Industrially, {(4-chlorophenyl)sulfanyl(10-methyl-9,10-dihydroacridin-9-ylidene)methoxy}phosphonic acid can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties .
Mechanism of Action
The mechanism of action of {(4-chlorophenyl)sulfanyl(10-methyl-9,10-dihydroacridin-9-ylidene)methoxy}phosphonic acid involves its interaction with molecular targets such as enzymes and receptors. The phosphonic acid group can form strong interactions with active sites of enzymes, inhibiting their activity. The acridine moiety can intercalate with DNA, disrupting its function and leading to potential anticancer effects .
Comparison with Similar Compounds
Similar Compounds
- **(4-chlorophenyl)sulfanyl(10-methyl-9,10-dihydroacridin-9-ylidene)methoxy}phosphonic acid
- **Disodium [(4-chlorophenyl)sulfanyl-(10-methylacridin-9-ylidene)methyl] phosphate
Uniqueness
The uniqueness of {(4-chlorophenyl)sulfanyl(10-methyl-9,10-dihydroacridin-9-ylidene)methoxy}phosphonic acid lies in its combination of a phosphonic acid group with an acridine moiety, providing a versatile platform for chemical modifications and diverse applications in various fields .
Properties
Molecular Formula |
C21H17ClNO4PS |
|---|---|
Molecular Weight |
445.9 g/mol |
IUPAC Name |
[(4-chlorophenyl)sulfanyl-(10-methylacridin-9-ylidene)methyl] dihydrogen phosphate |
InChI |
InChI=1S/C21H17ClNO4PS/c1-23-18-8-4-2-6-16(18)20(17-7-3-5-9-19(17)23)21(27-28(24,25)26)29-15-12-10-14(22)11-13-15/h2-13H,1H3,(H2,24,25,26) |
InChI Key |
UHOOSSLDOLLULJ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2C(=C(OP(=O)(O)O)SC3=CC=C(C=C3)Cl)C4=CC=CC=C41 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


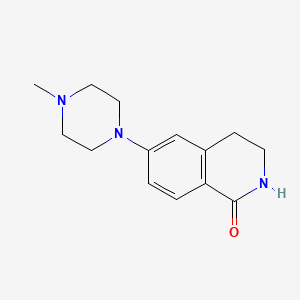
![Ethyl 3',4',5',6',7',8'-hexahydro-4a'h-spiro[1,3-dithiolane-2,2'-naphthalene]-4a'-carboxylate](/img/structure/B14750508.png)

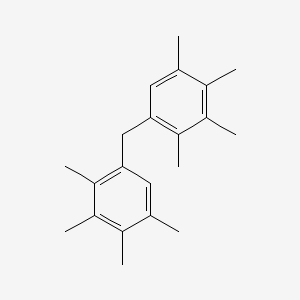

![2-[[2-Amino-2-[5-(2,4-dioxo-1,3-diazinan-1-yl)-3,4-dihydroxyoxolan-2-yl]acetyl]amino]pentanedioic acid](/img/structure/B14750530.png)
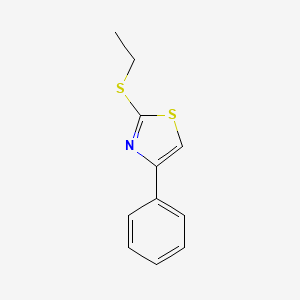
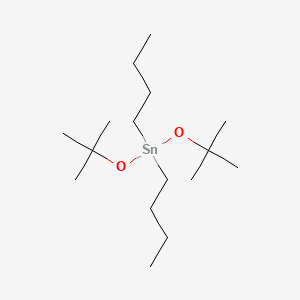
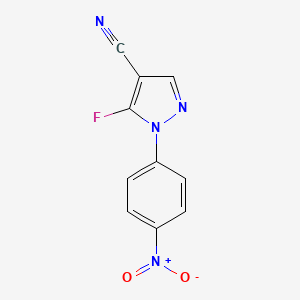
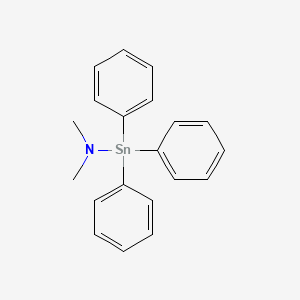
![4-(4-Nitrophenyl)sulfonyl-4-azatricyclo[4.2.1.03,7]nonan-2-ol](/img/structure/B14750562.png)
